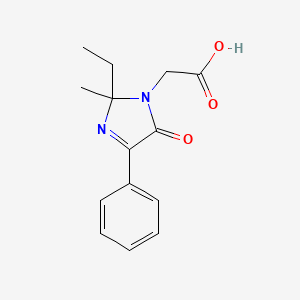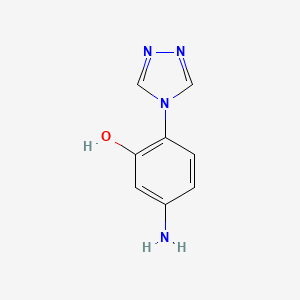
(S)-Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-Benzyl-3-(2-Aminoethyl)piperidin-1-carboxylat beinhaltet typischerweise die Reaktion von Piperidinderivaten mit Benzylchlorformiat und einem geeigneten Amin. Die Reaktionsbedingungen umfassen oft die Verwendung einer Base wie Triethylamin, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann effizientere und skalierbarere Verfahren wie kontinuierliche Flussreaktionen umfassen. Diese Verfahren ermöglichen eine bessere Kontrolle der Reaktionsbedingungen und können zu höheren Ausbeuten und Reinheiten des Endprodukts führen. Der Einsatz von automatisierten Systemen und fortschrittlichen Reinigungstechniken wie Chromatographie kann die Effizienz der industriellen Produktion weiter steigern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-Benzyl-3-(2-Aminoethyl)piperidin-1-carboxylat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene Aminderivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene Substituenten in den Piperidinring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden oft verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu N-Oxiden führen, während Reduktion verschiedene Aminderivate produzieren kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Piperidinring einführen, was zu einer Vielzahl von Derivaten führt.
Wissenschaftliche Forschungsanwendungen
(S)-Benzyl-3-(2-Aminoethyl)piperidin-1-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien zur Hemmung von Enzymen und zur Rezeptorbindung verwendet werden.
Industrie: Die Verbindung kann bei der Herstellung verschiedener chemischer Zwischenprodukte und pharmazeutischer Wirkstoffe verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (S)-Benzyl-3-(2-Aminoethyl)piperidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Zielmolekül ab.
Wirkmechanismus
The mechanism of action of (S)-Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- tert-Butyl-(S)-3-(2-Aminoethyl)piperidin-1-carboxylat
- Imidazo[1,2-a]pyridine
- 1H-Pyrazolo[3,4-b]pyridine
Einzigartigkeit
(S)-Benzyl-3-(2-Aminoethyl)piperidin-1-carboxylat ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die eine Vielzahl von chemischen Modifikationen und Anwendungen ermöglicht. Sein Piperidinring bietet ein vielseitiges Gerüst für die Entwicklung neuer Verbindungen mit potenziellen therapeutischen Vorteilen.
Eigenschaften
Molekularformel |
C15H22N2O2 |
|---|---|
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
benzyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c16-9-8-13-7-4-10-17(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12,16H2/t13-/m0/s1 |
InChI-Schlüssel |
CEIRXDLTBFIZPM-ZDUSSCGKSA-N |
Isomerische SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CCN |
Kanonische SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)



![4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole](/img/structure/B11786448.png)
![1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786456.png)
![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11786459.png)

![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11786474.png)


